7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20349538
InChI: InChI=1S/C11H11NO2/c1-7(13)9-3-2-8-4-5-12-11(14)10(8)6-9/h2-3,6H,4-5H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one

CAS No.:

VCID: VC20349538

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one -

Description

7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one is a specialty chemical compound with the CAS number 1341870-16-3, although it is also referenced with the CAS number 102870-03-1 in some contexts . This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used in pharmaceutical research.

Synthesis and Preparation

While specific synthesis methods for 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one are not detailed in the available literature, isoquinoline derivatives are typically synthesized through reactions involving the isoquinoline ring system. Common methods include the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction, which can be modified to introduce specific substituents like the acetyl group at the 7-position.

Research Findings and Future Directions

Given the lack of specific research findings on 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one, future studies could focus on exploring its biological activities, such as anticancer or neuroprotective effects, using in vitro and in vivo models. Additionally, synthesizing analogs with modified substituents could provide insights into structure-activity relationships.

Product Name 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 7-acetyl-3,4-dihydro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C11H11NO2/c1-7(13)9-3-2-8-4-5-12-11(14)10(8)6-9/h2-3,6H,4-5H2,1H3,(H,12,14)
Standard InChIKey DWGZEJYJVRFGOP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(CCNC2=O)C=C1
PubChem Compound 64225193
Last Modified Aug 15 2024

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